molecular formula C6H9ClN4O4S2 B14745303 4-Chlorobenzene-1,3-disulfonohydrazide CAS No. 5409-74-5

4-Chlorobenzene-1,3-disulfonohydrazide

Cat. No.: B14745303
CAS No.: 5409-74-5
M. Wt: 300.7 g/mol
InChI Key: SGAFLWBJMFLSOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzene-1,3-disulfonohydrazide is a chemical compound with the molecular formula C6H5ClN2O4S2. It is a derivative of chlorobenzene, where two sulfonohydrazide groups are attached to the benzene ring at the 1 and 3 positions, and a chlorine atom is attached at the 4 position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzene-1,3-disulfonohydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzene-1,3-disulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonohydrazide groups to amine groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

4-Chlorobenzene-1,3-disulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chlorobenzene-1,3-disulfonohydrazide involves its interaction with specific molecular targets and pathways. The sulfonohydrazide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Chlorobenzene: A simpler compound with a single chlorine atom attached to the benzene ring.

    Benzene-1,3-disulfonohydrazide: Lacks the chlorine atom but has two sulfonohydrazide groups.

    4-Chlorobenzene-1-sulfonohydrazide: Contains only one sulfonohydrazide group.

Uniqueness: 4-Chlorobenzene-1,3-disulfonohydrazide is unique due to the presence of both chlorine and two sulfonohydrazide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

5409-74-5

Molecular Formula

C6H9ClN4O4S2

Molecular Weight

300.7 g/mol

IUPAC Name

4-chlorobenzene-1,3-disulfonohydrazide

InChI

InChI=1S/C6H9ClN4O4S2/c7-5-2-1-4(16(12,13)10-8)3-6(5)17(14,15)11-9/h1-3,10-11H,8-9H2

InChI Key

SGAFLWBJMFLSOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NN)S(=O)(=O)NN)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.